6-Methoxy-1-naphthoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

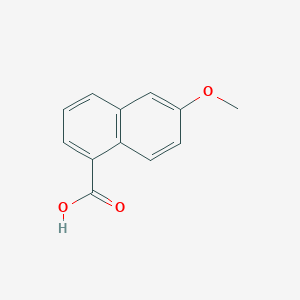

Structure

3D Structure

Properties

IUPAC Name |

6-methoxynaphthalene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O3/c1-15-9-5-6-10-8(7-9)3-2-4-11(10)12(13)14/h2-7H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRZAWKSSADRYTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00403012 | |

| Record name | 6-Methoxy-1-naphthoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00403012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36112-61-5 | |

| Record name | 6-Methoxy-1-naphthoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00403012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 6-Methoxy-1-naphthoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methoxy-1-naphthoic acid, a derivative of naphthalene, holds significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. Its structural similarity to known biologically active compounds, such as the non-steroidal anti-inflammatory drug (NSAID) naproxen's active metabolite, 6-methoxy-2-naphthoic acid, suggests a potential for a range of pharmacological activities. This technical guide provides a comprehensive overview of the chemical properties of this compound, including its physicochemical characteristics, spectral data, and potential biological relevance. This document is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and evaluation of this and related compounds.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development. These properties influence its solubility, stability, and interaction with biological systems. The key chemical and physical data are summarized in the tables below.

| Identifier | Value |

| IUPAC Name | 6-methoxynaphthalene-1-carboxylic acid |

| CAS Number | 36112-61-5[1] |

| Molecular Formula | C₁₂H₁₀O₃[1] |

| Molecular Weight | 202.21 g/mol [1] |

| Property | Value | Notes |

| Melting Point | 180-180.5 °C[1] | Experimental |

| Boiling Point | 403.3 ± 18.0 °C[1] | Predicted |

| Density | 1.263 ± 0.06 g/cm³[1] | Predicted |

| pKa | 3.66 ± 0.10[1] | Predicted |

| Appearance | Off-white to light yellow solid[1] |

Solubility

Experimentally determined solubility data for this compound in various organic solvents is not extensively available in the reviewed literature. However, based on the solubility of its isomer, 6-methoxy-2-naphthoic acid, it is expected to be soluble in solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and ethanol.[2] Precise quantitative solubility studies are recommended for specific applications.

Spectral Data

¹H NMR Spectroscopy

The proton nuclear magnetic resonance (¹H NMR) spectrum is expected to show distinct signals for the aromatic protons and the methoxy group protons. The chemical shifts (δ) are predicted to be in the following regions:

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic-H | 7.0 - 8.5 | Multiplets |

| Methoxy (-OCH₃) | ~3.9 | Singlet |

| Carboxylic Acid (-COOH) | > 10 | Broad Singlet |

Note: Predicted values are based on the analysis of similar naphthalene derivatives.

¹³C NMR Spectroscopy

The carbon-13 nuclear magnetic resonance (¹³C NMR) spectrum will provide information on the carbon framework of the molecule. The predicted chemical shifts for the different carbon atoms are as follows:

| Carbon | Predicted Chemical Shift (ppm) |

| Carboxylic Acid (-COOH) | 168 - 175 |

| Aromatic C-O | 155 - 160 |

| Aromatic C-H & C-C | 105 - 140 |

| Methoxy (-OCH₃) | ~55 |

Note: Predicted values are based on established ranges for similar aromatic carboxylic acids.

Infrared (IR) Spectroscopy

The infrared (IR) spectrum is expected to exhibit characteristic absorption bands corresponding to the functional groups present in the molecule:

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (Carboxylic Acid) | 2500 - 3300 | Broad |

| C-H stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H stretch (Methoxy) | 2850 - 2960 | Medium |

| C=O stretch (Carboxylic Acid) | 1680 - 1710 | Strong |

| C=C stretch (Aromatic) | 1450 - 1600 | Medium to Strong |

| C-O stretch (Aryl Ether) | 1230 - 1270 | Strong |

| C-O stretch (Carboxylic Acid) | 1210 - 1320 | Strong |

Mass Spectrometry

Mass spectrometry (MS) will show the molecular ion peak (M⁺) and characteristic fragmentation patterns. The expected molecular ion peak would be at an m/z ratio corresponding to the molecular weight of the compound (202.21). Common fragmentation patterns for carboxylic acids include the loss of a hydroxyl radical (M-17) and a carboxyl group (M-45).

Experimental Protocols

Synthesis of this compound

A plausible synthetic route for this compound involves the carboxylation of a suitable organometallic precursor derived from 1-bromo-6-methoxynaphthalene. This method is analogous to the synthesis of other naphthoic acids.

Reaction Scheme:

Detailed Methodology:

-

Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings (1.2 equivalents) and a small crystal of iodine in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen). A solution of 1-bromo-6-methoxynaphthalene (1.0 equivalent) in anhydrous THF is added dropwise from the dropping funnel to initiate the reaction. The reaction mixture is gently heated to maintain a steady reflux. After the addition is complete, the mixture is refluxed for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

-

Carboxylation: The reaction mixture is cooled to -78 °C using a dry ice/acetone bath. Dry carbon dioxide gas is then bubbled through the solution, or crushed dry ice is added portion-wise, with vigorous stirring. The reaction is allowed to proceed for several hours as it gradually warms to room temperature.

-

Work-up and Purification: The reaction is quenched by the slow addition of dilute hydrochloric acid. The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Biological Activity and Signaling Pathways

While the biological activities of the isomeric 6-methoxy-2-naphthoic acid are well-documented, with known inhibitory effects on cyclooxygenase (COX) enzymes, specific data for this compound is scarce in the current literature.[2][3] However, based on its structural similarity to other biologically active naphthalene derivatives, it is plausible that this compound may exhibit anti-inflammatory, analgesic, or anticancer properties.

Hypothetical Signaling Pathway Involvement

Given that related naphthalene-containing compounds have been shown to modulate key signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) pathway, it is conceivable that this compound could also interact with such cellular cascades.[4] The MAPK pathway is a critical regulator of cellular processes including proliferation, differentiation, and apoptosis, and its dysregulation is often implicated in cancer.

Disclaimer: The above diagram illustrates a hypothetical mechanism of action. Further experimental validation is required to determine the actual biological targets and signaling pathways modulated by this compound.

Conclusion

This compound is a compound with significant potential for further investigation in the realm of drug discovery and materials science. This technical guide has summarized its known chemical and physical properties and provided a framework for its synthesis and characterization. While there is a clear need for more extensive experimental data, particularly concerning its solubility and biological activity, the information presented here serves as a solid foundation for future research endeavors. The exploration of its pharmacological profile, guided by the knowledge of related compounds, may unveil novel therapeutic applications for this intriguing molecule.

References

- 1. This compound | 36112-61-5 [chemicalbook.com]

- 2. caymanchem.com [caymanchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. The synthetic flavanone 6-methoxy-2-(naphthalen-1-yl)chroman-4-one induces apoptosis and activation of the MAPK pathway in human U-937 leukaemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 6-Methoxy-1-naphthoic acid (CAS: 36112-61-5)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the available technical data for 6-Methoxy-1-naphthoic acid. It is important to note that specific experimental data for this compound is limited in publicly accessible literature. Much of the available information pertains to its isomer, 6-Methoxy-2-naphthoic acid, and other related naphthoic acid derivatives. This guide clearly distinguishes between data specific to this compound and data for related compounds, which is included to provide context and potential research directions.

Physicochemical Properties

| Property | This compound (CAS: 36112-61-5) | 6-Methoxy-2-naphthoic acid (CAS: 2471-70-7) |

| IUPAC Name | 6-methoxynaphthalene-1-carboxylic acid[1] | 6-methoxynaphthalene-2-carboxylic acid[2] |

| Synonyms | 6-methoxy-1-naphthalenecarboxylic acid | 6-MNA, Naproxen impurity O[3] |

| Molecular Formula | C12H10O3[1] | C12H10O3[2] |

| Molecular Weight | 202.21 g/mol [4] | 202.21 g/mol [2] |

| Melting Point | Data not available | 201-206 °C[5] |

| Boiling Point | Data not available | Data not available |

| Solubility | Data not available | Insoluble in water; Soluble in DMSO (40 mg/mL) and Ethanol (16 mg/mL) |

| Appearance | Data not available | White to pale cream crystals or powder |

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not readily found in the available literature. However, a general synthetic route can be proposed based on established methods for the synthesis of other naphthoic acid derivatives, such as the carboxylation of a Grignard reagent.

Proposed Synthesis of this compound

A plausible synthetic route involves the Grignard reaction of 1-bromo-6-methoxynaphthalene followed by carboxylation.

Experimental Protocol:

-

Grignard Reagent Formation:

-

In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings (1.1 eq).

-

Add a small crystal of iodine to initiate the reaction.

-

Slowly add a solution of 1-bromo-6-methoxynaphthalene (1.0 eq) in anhydrous tetrahydrofuran (THF) via the dropping funnel.

-

Maintain a gentle reflux to sustain the reaction. After the addition is complete, continue refluxing for an additional 30 minutes to ensure complete formation of the Grignard reagent.

-

-

Carboxylation:

-

Cool the Grignard reagent solution in an ice bath.

-

Slowly bubble dry carbon dioxide gas through the solution with vigorous stirring. Alternatively, pour the Grignard solution over crushed dry ice.

-

Allow the reaction mixture to warm to room temperature.

-

-

Work-up and Purification:

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Acidify the mixture with dilute hydrochloric acid to precipitate the carboxylic acid.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

Below is a workflow diagram illustrating this proposed synthesis.

Caption: Proposed synthesis workflow for this compound.

Biological Activity and Mechanism of Action

There is no specific information available in the searched literature regarding the biological activity or mechanism of action of this compound. However, its isomer, 6-Methoxy-2-naphthoic acid, is the active metabolite of the non-steroidal anti-inflammatory drug (NSAID) Nabumetone and is known to be an inhibitor of cyclooxygenase (COX) enzymes.[3][5]

Naphthoic acid derivatives, in general, have been investigated for a range of biological activities, including antimicrobial and anticancer properties. The naphthoic acid substructure has been implicated in DNA binding, potentially through intercalation.[6]

Potential (Hypothetical) Mechanism of Action as a COX Inhibitor

Given the known activity of its isomer, a hypothetical mechanism of action for this compound could involve the inhibition of COX enzymes, which are key in the inflammatory pathway.

The diagram below illustrates the general prostaglandin synthesis pathway and the inhibitory action of COX inhibitors.

Caption: Hypothetical inhibition of the prostaglandin synthesis pathway.

Spectroscopic Data

| Spectrum Type | Related Compound | Database/Source |

| ¹H NMR | 6-Hydroxy-1-naphthoic acid | ChemicalBook[7] |

| ¹H NMR | 2-Hydroxy-1-naphthoic acid | ChemicalBook[8] |

| ¹H NMR | α-Naphthoic acid | SpectraBase[9] |

| ¹³C NMR, MS, IR | 6-Methoxy-2-naphthoic acid | PubChem[2] |

| IR | 6-Hydroxy-1-naphthoic acid | ChemicalBook[10] |

| IR | 1-Naphthalenecarboxylic acid | NIST WebBook[11] |

Conclusion and Future Directions

This compound is a compound with limited available technical data. While its basic chemical identity is established, a comprehensive understanding of its physicochemical properties, a validated synthetic protocol, and its biological activities are lacking. The known anti-inflammatory properties of its isomer, 6-Methoxy-2-naphthoic acid, suggest that this compound could be a valuable target for further investigation in drug discovery and development. Future research should focus on:

-

Definitive Synthesis and Characterization: Developing and publishing a reliable, high-yield synthesis protocol for this compound, followed by full spectroscopic characterization (NMR, IR, MS) and determination of its key physicochemical properties.

-

Biological Screening: Conducting a broad range of biological assays to determine its bioactivity, with an initial focus on its potential as a COX inhibitor and its antimicrobial and anticancer properties.

-

Mechanism of Action Studies: If biological activity is identified, further studies should be undertaken to elucidate its precise mechanism of action and to identify its molecular targets.

This technical guide serves as a summary of the current knowledge and a call to the research community to further investigate this potentially valuable chemical entity.

References

- 1. pschemicals.com [pschemicals.com]

- 2. 6-Methoxy-2-Naphthoic Acid | C12H10O3 | CID 349181 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. caymanchem.com [caymanchem.com]

- 6. Kedarcidin - Wikipedia [en.wikipedia.org]

- 7. 6-Hydroxy-1-naphthoic acid(2437-17-4) 1H NMR [m.chemicalbook.com]

- 8. 2-HYDROXY-1-NAPHTHOIC ACID(2283-08-1) 1H NMR [m.chemicalbook.com]

- 9. spectrabase.com [spectrabase.com]

- 10. 6-Hydroxy-1-naphthoic acid(2437-17-4) IR Spectrum [chemicalbook.com]

- 11. 1-Naphthalenecarboxylic acid [webbook.nist.gov]

Spectroscopic Profile of 6-Methoxy-1-naphthoic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 6-methoxy-1-naphthoic acid, a key organic compound with applications in synthetic chemistry and drug discovery. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, along with standardized experimental protocols for data acquisition.

Spectroscopic Data Summary

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons, the methoxy group, and the carboxylic acid proton. The chemical shifts (δ) are predicted to be in the following ranges, with coupling constants (J) typical for naphthalene ring systems.

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

| Carboxylic Acid (-COOH) | 12.0 - 13.0 | broad singlet (br s) | N/A |

| Aromatic Protons (H2, H3, H4, H5, H7, H8) | 7.0 - 8.5 | doublet (d), triplet (t), multiplet (m) | 7.0 - 9.0 |

| Methoxy Protons (-OCH₃) | ~3.9 | singlet (s) | N/A |

¹³C NMR (Carbon-13 NMR): The carbon-13 NMR spectrum will provide insights into the carbon framework of the molecule. The predicted chemical shifts for the distinct carbon environments are outlined below.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Carboxylic Carbon (-COOH) | 168 - 175 |

| Aromatic Carbons (C1-C10) | 105 - 160 |

| Methoxy Carbon (-OCH₃) | ~55 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups.

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Broad, Strong |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic, -OCH₃) | 2850 - 2960 | Medium |

| C=O Stretch (Carboxylic Acid) | 1680 - 1710 | Strong |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to Strong |

| C-O Stretch (Aryl Ether) | 1230 - 1270 | Strong |

| C-O Stretch (Carboxylic Acid) | 1210 - 1320 | Strong |

| O-H Bend (Carboxylic Acid) | 920 - 950 | Medium, Broad |

Mass Spectrometry (MS)

The mass spectrum of this compound will show the molecular ion peak and characteristic fragmentation patterns.

| Ion | Predicted m/z | Description |

| [M]⁺ | 202.06 | Molecular Ion |

| [M-OH]⁺ | 185.06 | Loss of hydroxyl radical |

| [M-COOH]⁺ | 157.07 | Loss of carboxyl group |

| [M-OCH₃]⁺ | 171.05 | Loss of methoxy radical |

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

-

Weigh approximately 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Dissolve the sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a clean, dry vial.

-

Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if necessary.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.

-

Cap the NMR tube securely.

2. Data Acquisition:

-

The NMR spectra should be recorded on a spectrometer operating at a proton frequency of 400 MHz or higher.

-

For ¹H NMR, acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

For ¹³C NMR, a proton-decoupled spectrum should be acquired. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required.

Infrared (IR) Spectroscopy (KBr Pellet Method)

1. Sample Preparation:

-

Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the mixture to a pellet die.

-

Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent or translucent pellet.

2. Data Acquisition:

-

Record a background spectrum of the empty sample compartment to subtract atmospheric contributions.

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

1. Sample Preparation:

-

Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

-

Further dilute the stock solution to a final concentration of 1-10 µg/mL for analysis.

2. Data Acquisition (Electrospray Ionization - ESI):

-

Introduce the sample solution into the mass spectrometer via direct infusion or coupled with a liquid chromatography (LC) system.

-

Use electrospray ionization in either positive or negative ion mode. For a carboxylic acid, negative ion mode ([M-H]⁻) is often effective.

-

Set the mass analyzer to scan a suitable m/z range (e.g., 50-500 amu) to detect the molecular ion and expected fragments.

-

Optimize ion source parameters such as capillary voltage, cone voltage, and desolvation gas temperature and flow rate to achieve optimal signal intensity and minimize in-source fragmentation.

Visualizations

The following diagrams illustrate key experimental and structural aspects related to the spectroscopic analysis of this compound.

An In-depth Technical Guide to the Synthesis of 6-Methoxy-1-naphthoic Acid from 1-Naphthoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Methoxy-1-naphthoic acid is a valuable building block in medicinal chemistry and materials science. This technical guide outlines a comprehensive, four-step synthetic pathway starting from the readily available 1-naphthoic acid. The synthesis involves a sequence of nitration, reduction, diazotization with subsequent hydrolysis, and final methylation. This document provides detailed experimental protocols for each transformation, a summary of quantitative data for reaction optimization, and workflow diagrams to illustrate the synthetic strategy. The presented methodologies are based on established chemical principles and analogous procedures from peer-reviewed literature, offering a practical framework for the laboratory-scale synthesis of this important naphthalene derivative.

Introduction

Naphthalene-based compounds are integral to the development of pharmaceuticals, agrochemicals, and functional materials. Specifically, substituted naphthoic acids serve as key intermediates. This compound, with its defined substitution pattern, is a precursor for various biologically active molecules and specialized polymers. The direct and regioselective functionalization of the naphthalene core, particularly at the 6-position starting from a 1-substituted derivative like 1-naphthoic acid, presents a significant synthetic challenge due to the directing effects of the carboxyl group, which favors substitution at the 5- and 8-positions.

This guide details a robust, albeit challenging, multi-step synthetic route to overcome these regioselectivity issues. The pathway is designed to be accessible to researchers with a solid background in synthetic organic chemistry.

Overall Synthetic Strategy

The conversion of 1-naphthoic acid to this compound is accomplished via a four-step reaction sequence. The strategy hinges on the introduction of a nitro group, which, despite potentially low regioselectivity, allows for the formation of the crucial 6-substituted intermediate. This nitro group is then transformed into the desired methoxy functionality through a series of reliable and well-documented chemical transformations.

The overall workflow is depicted below:

Detailed Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times. Concentrated acids, dimethyl sulfate, and nitrated aromatic compounds are hazardous and must be handled with extreme care.

Step 1: Nitration of 1-Naphthoic Acid

This procedure utilizes a mixed-acid system to generate the electrophilic nitronium ion (NO₂⁺). The reaction is performed at low temperatures to control the exothermic reaction and minimize side-product formation. Note that this reaction will produce a mixture of isomers (e.g., 5-nitro and 8-nitro), and the desired 6-nitro-1-naphthoic acid must be isolated via careful purification, typically by fractional crystallization or column chromatography.

Methodology (Adapted from nitration of benzoic acid)[1][2]:

-

In a 250 mL three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add 17.2 g (0.1 mol) of 1-naphthoic acid.

-

Carefully add 60 mL of concentrated sulfuric acid (H₂SO₄) to the flask. Stir the mixture until the solid is completely dissolved.

-

Cool the flask in an ice-salt bath to between 0 °C and 5 °C.

-

In a separate beaker, prepare the nitrating mixture by slowly adding 7.5 mL (0.18 mol) of concentrated nitric acid (HNO₃) to 15 mL of concentrated sulfuric acid. Cool this mixture in an ice bath.

-

Using the dropping funnel, add the cold nitrating mixture dropwise to the stirred solution of 1-naphthoic acid over approximately 30-45 minutes. Critically, maintain the internal reaction temperature below 10 °C throughout the addition.

-

After the addition is complete, allow the mixture to stir in the ice bath for an additional 30 minutes, then let it slowly warm to room temperature and stir for another 2 hours.

-

Carefully pour the reaction mixture onto 400 g of crushed ice with vigorous stirring.

-

A precipitate containing the mixture of nitro-1-naphthoic acid isomers will form. Collect the solid by vacuum filtration and wash it thoroughly with cold water until the washings are neutral.

-

Dry the crude product. The desired 6-nitro-1-naphthoic acid must be separated from other isomers. This can be a challenging step and may require techniques such as fractional crystallization from a suitable solvent (e.g., ethanol or acetic acid) or preparative chromatography.

Step 2: Reduction of 6-Nitro-1-naphthoic Acid

The isolated 6-nitro-1-naphthoic acid is reduced to the corresponding amine using iron powder in an acidic medium (Béchamp reduction). This is a classic and cost-effective method for the large-scale reduction of aromatic nitro compounds.[3]

Methodology (Adapted from general nitro reduction protocols)[3][4]:

-

To a 500 mL round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 10.85 g (0.05 mol) of purified 6-nitro-1-naphthoic acid and 200 mL of ethanol/water (4:1 v/v).

-

Add 16.8 g (0.3 mol) of fine iron powder to the suspension.

-

Heat the mixture to a gentle reflux.

-

Through the condenser, carefully add 5 mL of concentrated hydrochloric acid (HCl) in small portions over 30 minutes. The reaction is exothermic.

-

Maintain the reflux with vigorous stirring for 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Once the reaction is complete, hot-filter the mixture through a pad of Celite to remove the iron and iron salts. Wash the filter cake with hot ethanol.

-

Combine the filtrates and evaporate the solvent under reduced pressure.

-

The residue contains the hydrochloride salt of the amino acid. To obtain the free amine, dissolve the residue in water and neutralize it by carefully adding a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

-

The precipitated 6-amino-1-naphthoic acid is collected by vacuum filtration, washed with cold water, and dried.

Step 3: Diazotization and Hydrolysis of 6-Amino-1-naphthoic Acid

The amino group is converted into a hydroxyl group via a two-step, one-pot procedure. The amine is first transformed into a diazonium salt at low temperature, which is then thermally decomposed in an aqueous acidic solution to yield the phenol.[5]

Methodology (Adapted from general diazotization protocols)[6][7]:

-

In a 500 mL beaker, suspend 9.35 g (0.05 mol) of 6-amino-1-naphthoic acid in 150 mL of 10% aqueous sulfuric acid.

-

Cool the suspension to 0-5 °C in an ice-salt bath with constant stirring.

-

In a separate flask, dissolve 3.8 g (0.055 mol) of sodium nitrite (NaNO₂) in 20 mL of water and cool the solution in an ice bath.

-

Add the sodium nitrite solution dropwise to the cold amine suspension. Keep the tip of the addition funnel below the surface of the liquid. Maintain the temperature below 5 °C. The reaction is complete when a slight excess of nitrous acid is detected with starch-iodide paper.

-

Stir the resulting diazonium salt solution at 0-5 °C for an additional 20 minutes.

-

To induce hydrolysis, gently heat the solution. The diazonium salt will decompose with the evolution of nitrogen gas to form the corresponding phenol. Heat the solution to 50-60 °C and maintain this temperature until the gas evolution ceases (approximately 1-2 hours).

-

Cool the reaction mixture in an ice bath to precipitate the product.

-

Collect the crude 6-hydroxy-1-naphthoic acid by vacuum filtration, wash with a small amount of ice-cold water, and dry. The product can be purified by recrystallization from aqueous ethanol.

Step 4: Methylation of 6-Hydroxy-1-naphthoic Acid

The final step is a Williamson ether synthesis, where the phenolic hydroxyl group is methylated. Using a base like potassium carbonate deprotonates both the phenol and the carboxylic acid, but the resulting phenoxide is a much stronger nucleophile than the carboxylate. Dimethyl sulfate is a potent and efficient methylating agent for this purpose.[8][9][10]

Methodology (Adapted from Williamson ether synthesis protocols)[8][10]:

-

In a 250 mL round-bottom flask, place 7.52 g (0.04 mol) of 6-hydroxy-1-naphthoic acid, 11.0 g (0.08 mol) of anhydrous potassium carbonate (K₂CO₃), and 100 mL of acetone.

-

Equip the flask with a reflux condenser and a dropping funnel.

-

Heat the suspension to reflux with vigorous stirring.

-

Add 5.55 g (4.2 mL, 0.044 mol) of dimethyl sulfate ((CH₃)₂SO₄) dropwise over 20 minutes.

-

Continue refluxing for 4-6 hours, monitoring the reaction by TLC.

-

After cooling to room temperature, filter off the inorganic salts and wash them with acetone.

-

Combine the filtrates and evaporate the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water.

-

To isolate the acidic product, the organic layer can be extracted with a 5% sodium bicarbonate solution. The aqueous layer is then acidified with 2M HCl to precipitate the this compound.

-

Collect the final product by vacuum filtration, wash with water, and dry. Recrystallization from ethanol/water can be performed for further purification.

Quantitative Data Summary

The following tables provide representative data for the synthesis. Yields are hypothetical and serve as a benchmark for laboratory execution.

Table 1: Reaction Stoichiometry and Yields

| Step | Starting Material | Molar Mass ( g/mol ) | Moles (mol) | Key Reagents | Product | Theoretical Yield (g) | Plausible Actual Yield (g) | Plausible % Yield |

| 1 | 1-Naphthoic Acid | 172.18 | 0.10 | HNO₃, H₂SO₄ | 6-Nitro-1-naphthoic Acid | 21.72 | 7.60 | 35% |

| 2 | 6-Nitro-1-naphthoic Acid | 217.18 | 0.035 | Fe, HCl | 6-Amino-1-naphthoic Acid | 6.55 | 5.57 | 85% |

| 3 | 6-Amino-1-naphthoic Acid | 187.19 | 0.029 | NaNO₂, H₂SO₄ | 6-Hydroxy-1-naphthoic Acid | 5.46 | 4.09 | 75% |

| 4 | 6-Hydroxy-1-naphthoic Acid | 188.18 | 0.021 | (CH₃)₂SO₄, K₂CO₃ | This compound | 4.25 | 3.74 | 88% |

Note: The yield for Step 1 is highly dependent on the efficiency of the isomeric separation.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₂H₁₀O₃ |

| Molar Mass | 202.21 g/mol |

| Appearance | White to off-white solid |

| Melting Point | Approx. 198-202 °C (Varies with purity) |

| Solubility | Soluble in acetone, ethanol; sparingly soluble in water |

Visualization of Key Relationships

The following diagram illustrates the functional group transformations central to the synthetic pathway.

References

- 1. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]

- 2. chemlab.truman.edu [chemlab.truman.edu]

- 3. researchgate.net [researchgate.net]

- 4. scribd.com [scribd.com]

- 5. Diazotisation [organic-chemistry.org]

- 6. Experiments on the Preparation of Aminohydroxynaphthoic Acids - Enlighten Theses [theses.gla.ac.uk]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. benchchem.com [benchchem.com]

- 9. US5763641A - Process for the preparation of aromatic methoxycarboxylic acid methyl esters - Google Patents [patents.google.com]

- 10. US5424479A - Process for the preparation of aromatic methyl methoxycarboxylates - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physical Properties of 6-Methoxy-1-naphthoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known physical properties of 6-Methoxy-1-naphthoic acid (CAS No: 36112-61-5).[1][2] Due to the limited availability of specific experimental data for this compound in the surveyed literature, this document also presents standardized experimental protocols for determining key physical characteristics. These methodologies are broadly applicable to solid organic compounds and are essential for robust chemical characterization. For comparative purposes, data for the more extensively studied isomer, 6-Methoxy-2-naphthoic acid, is included where available.

Core Physical and Chemical Properties

Quantitative data for this compound is not extensively reported. The following table summarizes available information and provides comparative data for its 2-isomer.

| Property | This compound | 6-Methoxy-2-naphthoic Acid (Isomer for Comparison) |

| Molecular Formula | C12H10O3[2] | C12H10O3[3] |

| Molecular Weight | 202.21 g/mol [2] | 202.2 g/mol [3][4] |

| Melting Point | Data not available | 192-194°C[5], 201-206°C |

| Boiling Point | Data not available | Data not available |

| Solubility | Data not available | DMF: 5 mg/ml; DMSO: 3 mg/ml; Ethanol: 3 mg/ml[3] |

| pKa | Data not available | Data not available |

| UV-Vis λmax | Data not available | 237, 243 nm[3] |

| Appearance | Data not available | Solid[3] |

Experimental Protocols for Physical Characterization

The following sections detail standardized methodologies for determining the primary physical properties of a solid organic compound such as this compound.

Melting Point Determination

The melting point is a critical indicator of a compound's purity.[6] Pure crystalline compounds typically exhibit a sharp melting range of 0.5-1.0°C, while impurities tend to lower and broaden this range.[7]

Methodology: Capillary Method (using a Mel-Temp or similar apparatus)

-

Sample Preparation: Place a small amount of the dry compound on a clean surface.[8] The organic compound must be finely powdered and packed tightly into a capillary tube.[7] Push the open end of a capillary tube into the compound until it is filled to a depth of 1-2 mm.[8][9]

-

Apparatus Setup: Insert the capillary tube into the sample holder of the melting point apparatus. Place the digital thermometer into the designated well.[6]

-

Heating: Turn on the apparatus and set the heating control to achieve a slow, steady rate of temperature increase, especially near the expected melting point (approximately 1-2°C per minute).[7] A rapid determination can be done first to find an approximate range, followed by a more careful measurement.

-

Observation and Recording: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the beginning of the melting range).[6] Continue heating slowly and record the temperature at which the entire sample has turned into a clear liquid (the end of the melting range).[6]

-

Post-Measurement: Turn off the apparatus and allow it to cool. Dispose of the used capillary tube in a designated waste container. For repeated measurements, always use a fresh sample in a new capillary tube.[8]

Solubility Determination

Solubility tests provide insights into the polarity and the presence of acidic or basic functional groups within a molecule.[10][11] The general principle "like dissolves like" is a useful guideline.[12]

Methodology: Qualitative Solubility Testing

-

Sample Preparation: Place approximately 25 mg of the solid compound into a small test tube.[10]

-

Solvent Addition: Add 0.75-1 mL of the desired solvent (e.g., water, hexane, diethyl ether) in small portions.[10][12]

-

Mixing: Stir or shake the tube vigorously for 10-60 seconds after each addition to ensure thorough mixing.[10][12]

-

Observation: Observe whether the compound dissolves completely (soluble), partially dissolves, or remains undissolved (insoluble).[12] If all but a few small granules have dissolved, the sample can be considered soluble.[12]

-

Acid-Base Testing (for water-insoluble compounds):

-

To test for acidic functional groups, repeat the process using a 5% aqueous sodium hydroxide (NaOH) solution and a 5% sodium bicarbonate (NaHCO3) solution.[11] Solubility in NaOH suggests an acidic compound (like a carboxylic acid or phenol), while solubility in the weaker base NaHCO3 indicates a stronger acid, such as a carboxylic acid.[11]

-

To test for basic functional groups, repeat the process using a 5% aqueous hydrochloric acid (HCl) solution.[11] Solubility in HCl is a strong indication of a basic group, such as an amine.[11]

-

pKa Determination

The acid dissociation constant (pKa) is a quantitative measure of a compound's acidity in a given solvent. Several methods can be employed for its determination.

Methodology: Potentiometric Titration

-

Solution Preparation: Accurately weigh a pure sample of the compound and dissolve it in a suitable solvent (often a water-organic solvent mixture for compounds with limited aqueous solubility).[13] Ensure the solution is free of carbonate to avoid errors.[13]

-

Titration Setup: Place the solution in a beaker with a magnetic stirrer. Calibrate a pH meter and place the electrode in the solution.

-

Titration: Slowly add a standardized solution of a strong base (e.g., NaOH) in small, precise increments using a burette.

-

Data Collection: Record the pH of the solution after each addition of the titrant.

-

Analysis: Plot the recorded pH values against the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point of the titration curve.[13]

Alternative Method: NMR Spectroscopy Modern NMR techniques can determine pKa values directly by measuring the chemical shift of specific protons as a function of pH or concentration, even in aqueous-organic solvent mixtures.[14][15][16]

Spectroscopic Analysis

Spectroscopic techniques are indispensable for elucidating molecular structure.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[17]

Methodology: Sample Preparation and Analysis

-

Sample Preparation: Dissolve 5-25 mg of the compound (for ¹H NMR) or 50-100 mg (for ¹³C NMR) in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.[18][19]

-

Filtration: To ensure a high-quality spectrum with sharp lines, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube. This removes any suspended solid particles that can distort the magnetic field.

-

Internal Standard: Add a small amount of an internal reference standard, such as tetramethylsilane (TMS), to the solution for accurate chemical shift calibration.[20]

-

Data Acquisition: Place the capped and labeled NMR tube into the spectrometer. The instrument is then set to lock onto the deuterium signal of the solvent, shim to optimize magnetic field homogeneity, and tune the probe to the desired nucleus before acquiring the spectrum.[18]

B. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.[21]

Methodology: Thin Solid Film Method

-

Solution Preparation: Dissolve a small amount (approx. 50 mg) of the solid compound in a few drops of a volatile solvent like methylene chloride or acetone.[22]

-

Film Deposition: Place a drop of the resulting solution onto the surface of a clean, IR-transparent salt plate (e.g., NaCl or KBr).[22]

-

Solvent Evaporation: Allow the solvent to evaporate completely, leaving a thin, solid film of the compound on the plate.[22]

-

Spectral Acquisition: Place the salt plate in the sample holder of the IR spectrometer and obtain the spectrum.[22] The resulting spectrum will show absorption bands corresponding to the functional groups present in the molecule. If peaks are too intense, the film is too thick and can be remade with a more dilute solution.[22]

C. UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about electronic transitions within a molecule, and it is particularly useful for analyzing compounds with conjugated π-systems.[23][24]

Methodology: Solution-Phase Analysis

-

Instrument Warm-up: Turn on the UV-Vis spectrophotometer and allow the lamps to warm up for at least 20 minutes to ensure a stable output.[25]

-

Sample Preparation: Prepare a dilute solution of the compound in a solvent that is transparent in the UV-Vis region of interest (e.g., ethanol, hexane). Use quartz cuvettes for analysis, as glass absorbs UV light.[25]

-

Baseline Correction: Fill a cuvette with the pure solvent (the "blank"). Place it in the spectrophotometer and perform a baseline scan. This subtracts the absorbance of the solvent and the cuvette itself.[25][26]

-

Sample Measurement: Replace the blank cuvette with a matched cuvette containing the sample solution.

-

Data Acquisition: Scan the sample over the desired wavelength range (e.g., 200-800 nm).[25] The resulting spectrum is a plot of absorbance versus wavelength. The wavelength of maximum absorbance (λmax) is a key characteristic of the compound.[26]

Logical Workflow Visualization

The following diagram illustrates a logical workflow for the comprehensive physical and chemical characterization of a novel or uncharacterized organic compound.

Caption: A logical workflow for characterizing the physical properties of an organic compound.

References

- 1. This compound | 36112-61-5 [chemicalbook.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. caymanchem.com [caymanchem.com]

- 4. 6-Methoxy-2-Naphthoic Acid | C12H10O3 | CID 349181 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 6-Methoxy-2-naphthoic acid, 98+% | Fisher Scientific [fishersci.ca]

- 6. pennwest.edu [pennwest.edu]

- 7. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. byjus.com [byjus.com]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. www1.udel.edu [www1.udel.edu]

- 12. chem.ws [chem.ws]

- 13. youtube.com [youtube.com]

- 14. Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]

- 16. pubs.acs.org [pubs.acs.org]

- 17. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 18. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 19. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 20. NMR Spectroscopy [www2.chemistry.msu.edu]

- 21. amherst.edu [amherst.edu]

- 22. orgchemboulder.com [orgchemboulder.com]

- 23. researchgate.net [researchgate.net]

- 24. agilent.com [agilent.com]

- 25. youtube.com [youtube.com]

- 26. Video: UV-Vis Spectroscopy of Dyes - Procedure [jove.com]

An In-depth Technical Guide to the Solubility of Naphthoic Acid Derivatives in Organic Solvents

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: This technical guide addresses the solubility of naphthoic acid derivatives in organic solvents. While the primary focus was intended to be 6-Methoxy-1-naphthoic acid, a comprehensive search of scientific literature and databases did not yield quantitative solubility data for this specific compound. Therefore, to provide a valuable and illustrative technical resource, this guide presents detailed quantitative data for the closely related parent compound, 1-Naphthoic acid . The experimental protocols and principles described herein are broadly applicable to other naphthoic acid derivatives, including this compound.

Introduction to Naphthoic Acid and its Derivatives

Naphthoic acids are derivatives of naphthalene with a carboxylic acid functional group. These compounds and their derivatives are important intermediates in the synthesis of a wide range of chemical entities, including dyes and pharmaceuticals. This compound, a substituted naphthoic acid, is of interest in medicinal chemistry and drug development.

The solubility of an active pharmaceutical ingredient (API) in various solvents is a critical physicochemical property that influences its purification, formulation, and bioavailability. A thorough understanding of solubility behavior is essential for process development, particularly in areas such as crystallization, which is a key step in the manufacturing of many pharmaceutical products.

This guide provides a comprehensive overview of the solubility of 1-naphthoic acid in a selection of common organic solvents, detailed experimental methodologies for solubility determination, and a visual representation of the experimental workflow.

Quantitative Solubility Data

The following tables summarize the mole fraction solubility (x₁) of 1-naphthoic acid in nine different organic solvents at temperatures ranging from 293.15 K to 333.15 K. This data is crucial for solvent selection, process optimization, and the development of thermodynamic models for crystallization and other separation processes.[1]

Table 1: Mole Fraction Solubility (x₁) of 1-Naphthoic Acid in Alcohols [1]

| Temperature (K) | Methanol | Ethanol | Isopropanol | n-Butanol |

| 293.15 | 0.1337 | 0.1152 | 0.1033 | 0.0918 |

| 298.15 | 0.1545 | 0.1339 | 0.1204 | 0.1073 |

| 303.15 | 0.1781 | 0.1551 | 0.1398 | 0.1249 |

| 308.15 | 0.2048 | 0.1792 | 0.1619 | 0.1451 |

| 313.15 | 0.2351 | 0.2065 | 0.1871 | 0.1681 |

| 318.15 | 0.2693 | 0.2375 | 0.2158 | 0.1944 |

| 323.15 | 0.3079 | 0.2727 | 0.2484 | 0.2244 |

| 328.15 | 0.3514 | 0.3126 | 0.2855 | 0.2585 |

| 333.15 | 0.4005 | 0.3579 | 0.3276 | 0.2974 |

Table 2: Mole Fraction Solubility (x₁) of 1-Naphthoic Acid in Other Organic Solvents [1]

| Temperature (K) | Acetone | Ethyl Acetate | Toluene | Cyclohexane | n-Hexane |

| 293.15 | 0.2155 | 0.1588 | 0.0781 | 0.0102 | 0.0075 |

| 298.15 | 0.2443 | 0.1803 | 0.0903 | 0.0121 | 0.0089 |

| 303.15 | 0.2767 | 0.2046 | 0.1042 | 0.0143 | 0.0106 |

| 308.15 | 0.3131 | 0.2321 | 0.1201 | 0.0169 | 0.0126 |

| 313.15 | 0.3538 | 0.2632 | 0.1382 | 0.0199 | 0.0149 |

| 318.15 | 0.3994 | 0.2983 | 0.1589 | 0.0235 | 0.0177 |

| 323.15 | 0.4504 | 0.3379 | 0.1825 | 0.0278 | 0.0211 |

| 328.15 | 0.5074 | 0.3826 | 0.2095 | 0.0329 | 0.0251 |

| 333.15 | 0.5711 | 0.4330 | 0.2404 | 0.0391 | 0.0299 |

Experimental Protocols

The quantitative solubility data presented in this guide was determined using the gravimetric method.[1] This is a reliable and widely used technique for measuring the solubility of a solid in a liquid. The following is a detailed protocol for this method.

Materials and Equipment

-

Solute: High-purity 1-Naphthoic acid (or the naphthoic acid derivative of interest).

-

Solvents: Analytical grade organic solvents as required.

-

Apparatus:

-

Isothermal jacketed glass vessel.

-

Magnetic stirrer with stir bars.

-

Thermostatic water bath.

-

Calibrated digital thermometer.

-

Analytical balance (readability ±0.0001 g).

-

Syringes with filters (e.g., 0.45 µm pore size).

-

Pre-weighed weighing bottles.

-

Drying oven.

-

Desiccator.

-

Procedure

-

Preparation of Saturated Solution:

-

An excess amount of 1-naphthoic acid is added to a known volume of the selected organic solvent in the isothermal jacketed glass vessel.[1]

-

The vessel is sealed to prevent solvent evaporation.[1]

-

The mixture is continuously agitated using a magnetic stirrer at a constant, controlled temperature, maintained by the thermostatic water bath.[1]

-

The system is allowed to equilibrate for a sufficient amount of time (typically several hours) to ensure that the solution is saturated. This can be confirmed by taking measurements at different time intervals until a constant concentration is observed.[1]

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is reached, the stirring is stopped, and the solid particles are allowed to settle.[1]

-

A sample of the supernatant (the clear liquid above the solid) is carefully withdrawn using a pre-heated syringe to prevent precipitation of the solute due to temperature changes.[1]

-

The syringe is fitted with a filter to remove any undissolved solid particles.[1]

-

-

Gravimetric Analysis:

-

The withdrawn sample is immediately transferred to a pre-weighed, labeled weighing bottle.[1]

-

The exact weight of the solution is determined using an analytical balance.[1]

-

The solvent is then evaporated from the weighing bottle by placing it in a drying oven at a temperature below the boiling point of the solvent but sufficient to ensure complete evaporation.[1]

-

The weighing bottle containing the dried solute is cooled to room temperature in a desiccator and then weighed.[1]

-

The process of drying, cooling, and weighing is repeated until a constant weight is achieved, indicating that all the solvent has been removed.[1]

-

Data Calculation

The mole fraction solubility (x₁) is calculated using the following equation:

x₁ = (m₁ / M₁) / [(m₁ / M₁) + (m₂ / M₂)]

Where:

-

m₁ is the mass of the solute (1-naphthoic acid).

-

M₁ is the molar mass of the solute.

-

m₂ is the mass of the solvent.

-

M₂ is the molar mass of the solvent.

The mass of the solvent (m₂) is determined by subtracting the mass of the solute (m₁) from the total mass of the solution.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the gravimetric method for determining the solubility of a solid in an organic solvent.

Conclusion

This technical guide provides essential quantitative data on the solubility of 1-naphthoic acid in a range of common organic solvents, serving as a valuable proxy for understanding the solubility behavior of other derivatives like this compound. The detailed experimental protocol for the gravimetric method offers a practical reference for researchers to replicate or adapt for their own solubility studies. The provided data and methodologies are fundamental for the successful design and implementation of processes involving naphthoic acid derivatives in academic and industrial settings, particularly in the fields of chemical synthesis and pharmaceutical sciences.

References

An In-depth Technical Guide to 6-Methoxy-1-naphthoic acid: Molecular Structure and Bonding

Abstract

6-Methoxy-1-naphthoic acid is a derivative of naphthalene, characterized by a methoxy group and a carboxylic acid group attached to its aromatic core. This document provides a comprehensive technical overview of its molecular structure, bonding characteristics, and physicochemical properties. It is intended for an audience of researchers, scientists, and professionals in the field of drug development and materials science. This guide includes a compilation of quantitative data, detailed experimental protocols for its synthesis and characterization, and visualizations of its structure and relevant experimental workflows.

Introduction

This compound belongs to the class of naphthoic acids, which are naphthalene-based carboxylic acids. The presence of both a methoxy (-OCH3) electron-donating group and a carboxylic acid (-COOH) electron-withdrawing group on the naphthalene scaffold imparts a unique combination of electronic and steric properties. These characteristics make it and its isomers valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals.[1] For instance, the related isomer, 6-methoxy-2-naphthoic acid, is the active metabolite of the non-steroidal anti-inflammatory drug (NSAID) Nabumetone, which functions by inhibiting COX-1 and COX-2 enzymes.[2][3] The naphthoic acid substructure, in general, has been implicated in mechanisms of DNA binding, highlighting its potential relevance in the design of bioactive molecules.[4]

Molecular Structure and Bonding

The molecular structure of this compound is defined by a naphthalene ring system substituted at the C1 and C6 positions.

-

Naphthalene Core: The foundation of the molecule is a bicyclic aromatic system consisting of two fused benzene rings. This system is planar and features a delocalized π-electron cloud across all ten carbon atoms, which is characteristic of aromatic compounds.

-

Carboxylic Acid Group (-COOH): Attached to the C1 position, this functional group consists of a carbonyl (C=O) and a hydroxyl (-OH) group. It is a key site for reactivity and intermolecular interactions, particularly hydrogen bonding.

-

Methoxy Group (-OCH3): Attached to the C6 position, this group consists of a methyl group bonded to an oxygen atom. The oxygen atom's lone pairs can participate in resonance with the aromatic ring, influencing its electronic properties.

Bonding Characteristics: The bonding within the molecule is primarily covalent. The naphthalene ring features a network of sp²-hybridized carbon atoms. The carboxylic acid carbon is also sp²-hybridized, while the methoxy carbon is sp³-hybridized.

A critical feature of carboxylic acids is their ability to form strong intermolecular hydrogen bonds. In the solid state, this compound is expected to form centrosymmetric dimers, where the hydroxyl group of one molecule hydrogen-bonds to the carbonyl oxygen of a neighboring molecule. This dimerization significantly influences its physical properties, such as its melting point.

Physicochemical and Spectroscopic Data

Quantitative data for this compound is summarized below. Spectroscopic data provides insight into the molecule's structure and electronic environment. While a complete experimental dataset for this specific isomer is not exhaustively published, the following tables compile known properties and expected spectroscopic characteristics based on its structure and data from closely related analogs.[5][6][7]

Table 1: Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | 6-methoxynaphthalene-1-carboxylic acid | [8] |

| CAS Number | 36112-61-5 | [8][9][10] |

| Molecular Formula | C12H10O3 | [8][11] |

| Molecular Weight | 202.21 g/mol | [11] |

| Appearance | Solid (Expected) | - |

| Melting Point | Data not available | - |

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)

Note: These are predicted values based on the chemical structure. Actual experimental values may vary.

| ¹H NMR | Predicted δ (ppm) | ¹³C NMR | Predicted δ (ppm) |

|---|---|---|---|

| H (Carboxyl) | ~12.9 | C (Carbonyl) | ~168.5 |

| Aromatic H | 7.2 - 8.5 | C (Aromatic) | 106 - 158 |

| H (Methoxy) | ~3.9 | C (Methoxy) | ~55.5 |

Table 3: Key Infrared (IR) Absorption Frequencies

Note: These are characteristic frequency ranges for the molecule's functional groups.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| O-H (Carboxylic Acid) | Stretching (broad) | 2500 - 3300 |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C-H (Methoxy) | Stretching | 2850 - 2960 |

| C=O (Carboxylic Acid) | Stretching | 1680 - 1710 |

| C=C (Aromatic) | Stretching | 1500 - 1600 |

| C-O (Methoxy/Acid) | Stretching | 1210 - 1320 |

Experimental Protocols

Synthesis of Naphthoic Acids via Grignard Reaction

This protocol describes a general and robust method for the synthesis of naphthoic acids from their corresponding bromo-naphthalene precursors. The procedure is adapted from established syntheses of related isomers, such as 6-methoxy-2-naphthoic acid.[12][13]

Materials:

-

1-Bromo-6-methoxynaphthalene

-

Magnesium turnings

-

Anhydrous Tetrahydrofuran (THF)

-

Iodine (crystal, as initiator)

-

Dry Ice (solid CO₂)

-

Hydrochloric Acid (HCl), 1M solution

-

Ethyl Acetate

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Grignard Reagent Formation:

-

Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

-

Add magnesium turnings to the flask.

-

In the dropping funnel, prepare a solution of 1-bromo-6-methoxynaphthalene in anhydrous THF.

-

Add a small portion of the bromide solution and a crystal of iodine to the magnesium turnings to initiate the reaction.

-

Once the reaction begins (indicated by heat and discoloration), add the remaining bromide solution dropwise to maintain a gentle reflux.

-

After the addition is complete, heat the mixture to reflux for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

-

-

Carboxylation:

-

Cool the Grignard solution in an ice-salt or dry ice-acetone bath to -78 °C.

-

Carefully add crushed dry ice in small portions to the vigorously stirred solution. A white precipitate will form.

-

Allow the reaction mixture to warm slowly to room temperature overnight.

-

-

Work-up and Purification:

-

Quench the reaction by slowly adding 1M HCl solution until the mixture is acidic.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the solution and remove the solvent under reduced pressure using a rotary evaporator.

-

Recrystallize the crude solid from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure this compound.

-

Characterization by NMR Spectroscopy

Objective: To confirm the molecular structure and purity of the synthesized compound.

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified product in 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum to identify the proton environments, their multiplicities (splitting patterns), and integration values.

-

Acquire a ¹³C NMR spectrum to identify the number of unique carbon environments.

-

(Optional) Perform 2D NMR experiments (e.g., COSY, HSQC) for unambiguous assignment of proton and carbon signals.

-

-

Data Analysis: Analyze the chemical shifts, coupling constants, and integration to confirm that the obtained spectra are consistent with the structure of this compound.

Visualizations

The following diagrams illustrate the molecular structure and a typical experimental workflow associated with this compound.

Caption: Molecular structure of this compound with key functional groups highlighted.

Caption: Experimental workflow for the synthesis and characterization of this compound.

Caption: Logical diagram illustrating the potential DNA interaction mechanism via the naphthoic acid core.

References

- 1. caod.oriprobe.com [caod.oriprobe.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. caymanchem.com [caymanchem.com]

- 4. Kedarcidin - Wikipedia [en.wikipedia.org]

- 5. Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N(4-Methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitrophenyl)allylidene) thiazolidin-4-one [scielo.org.za]

- 6. researchgate.net [researchgate.net]

- 7. ijpsjournal.com [ijpsjournal.com]

- 8. pschemicals.com [pschemicals.com]

- 9. This compound | 36112-61-5 [chemicalbook.com]

- 10. 错误页 [amp.chemicalbook.com]

- 11. This compound | C12H10O3 | CID 4413708 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. prepchem.com [prepchem.com]

- 13. Organic Syntheses Procedure [orgsyn.org]

Unveiling 6-Methoxy-1-naphthoic Acid: A Journey Through its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery and history of 6-Methoxy-1-naphthoic acid, a significant molecule in the landscape of organic chemistry. While often overshadowed by its more commercially prominent isomer, 6-methoxy-2-naphthoic acid (a metabolite of the NSAID nabumetone), the 1-isomer possesses a unique history and synthetic pathway that is crucial for researchers in medicinal chemistry and materials science. This document provides a comprehensive overview of its initial synthesis, key historical methodologies, and relevant chemical data.

Discovery and Early Synthesis

The first documented synthesis of this compound can be traced back to the late 19th and early 20th centuries. Early investigations into the chemistry of naphthalene derivatives laid the groundwork for its creation. Key publications that mark the advent of this compound include:

-

Liebigs Annalen der Chemie, Volume 188, page 8 (1877): This publication is one of the earliest to describe the synthesis of methoxy-substituted naphthoic acids, providing a foundational method for accessing these compounds.

-

Journal of the Chemical Society, Volume 123, page 1641 (1923): This paper further elaborated on the synthesis and characterization of this compound, contributing to the growing body of knowledge on naphthalene chemistry.

These early syntheses were pivotal in establishing the fundamental reactivity and properties of this class of molecules, paving the way for future applications.

Key Synthetic Protocols

The synthesis of this compound has evolved over time, with classical methods providing the basis for more modern and efficient approaches. Below are detailed experimental protocols for key historical and contemporary synthetic routes.

Classical Synthesis via Pschorr Cyclization

A foundational approach to synthesizing the naphthoic acid scaffold involves the Pschorr cyclization. This reaction cascade allows for the formation of the naphthalene ring system from appropriately substituted precursors.

Experimental Protocol:

-

Diazotization of the Amino Precursor: An o-substituted aminocinnamic acid derivative is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid, such as hydrochloric acid) at low temperatures (0-5 °C) to form the corresponding diazonium salt.

-

Intramolecular Cyclization: The diazonium salt is then subjected to cyclization, typically catalyzed by copper powder or a copper(I) salt. This step involves the intramolecular attack of the aryl radical, generated from the decomposition of the diazonium salt, onto the adjacent aromatic ring.

-

Aromatization: The resulting cyclized intermediate undergoes rearomatization to yield the stable phenanthrene or, in this case, the naphthalene carboxylic acid derivative.

Logical Workflow of the Pschorr Cyclization:

Caption: Pschorr cyclization workflow for naphthoic acid synthesis.

Synthesis via Grignard Reagent Carboxylation

A more direct and widely applicable method for introducing the carboxylic acid functionality is through the carboxylation of a Grignard reagent. This approach is particularly useful when the corresponding halo-aromatic precursor is readily available.

Experimental Protocol:

-

Formation of the Grignard Reagent: 1-Bromo-6-methoxynaphthalene is reacted with magnesium turnings in an anhydrous ether solvent (e.g., diethyl ether or tetrahydrofuran) to form the corresponding Grignard reagent, 6-methoxy-1-naphthylmagnesium bromide.

-

Carboxylation: The freshly prepared Grignard reagent is then reacted with solid carbon dioxide (dry ice) or by bubbling carbon dioxide gas through the solution. The nucleophilic Grignard reagent attacks the electrophilic carbon of CO₂, forming a magnesium carboxylate salt.

-

Acidic Work-up: The reaction mixture is quenched with a dilute acid (e.g., hydrochloric acid) to protonate the carboxylate salt, yielding this compound.

Experimental Workflow for Grignard Carboxylation:

Caption: Synthesis of this compound via Grignard carboxylation.

Quantitative Data

The physical and chemical properties of this compound are essential for its identification, purification, and application in further synthetic endeavors.

| Property | Value |

| Molecular Formula | C₁₂H₁₀O₃ |

| Molecular Weight | 202.21 g/mol |

| CAS Number | 36112-61-5 |

| Appearance | Off-white to pale yellow crystalline solid |

| Melting Point | 178-182 °C |

| Solubility | Soluble in methanol, ethanol, and acetone. Insoluble in water. |

Note: The melting point may vary slightly depending on the purity of the sample.

Biological and Pharmaceutical Relevance

While this compound itself is not a widely used therapeutic agent, its structural motif is of interest to medicinal chemists. Naphthoic acid derivatives have been explored for a variety of biological activities, including anti-inflammatory and anticancer properties. The methoxy and carboxylic acid functional groups provide handles for further chemical modification, allowing for the synthesis of a diverse library of compounds for biological screening. Its primary use has been as a building block in the synthesis of more complex molecules.

Signaling Pathway Context (Hypothetical):

While no specific signaling pathways have been definitively elucidated for this compound, related naphthoic acid derivatives have been shown to interact with various biological targets. For instance, some derivatives exhibit inhibitory activity against enzymes such as cyclooxygenases (COX), which are key in the inflammatory pathway. A hypothetical interaction is depicted below.

Caption: Hypothetical inhibition of the COX pathway by a naphthoic acid derivative.

Conclusion

This compound, though not as prominent as its 2-methoxy isomer, holds a significant place in the history of organic synthesis. Its discovery and the development of its synthetic routes reflect the broader advancements in aromatic and naphthalene chemistry. For contemporary researchers, a thorough understanding of its historical synthesis, physical properties, and potential as a synthetic intermediate is invaluable for the design and development of novel chemical entities with potential applications in medicine and materials science.

Unlocking the Therapeutic Potential of 6-Methoxy-1-naphthoic Acid: A Technical Guide for Researchers

For Immediate Release

This technical guide offers a comprehensive overview of potential research avenues for 6-Methoxy-1-naphthoic acid, a naphthalene derivative with untapped therapeutic promise. While direct biological data for this specific compound is limited, this document synthesizes information from structurally similar molecules to provide a roadmap for future investigation by researchers, scientists, and drug development professionals. The primary focus of this guide is to illuminate potential applications in oncology, immunology, and anti-infective research.

Core Compound Profile

| Property | Value | Source |

| IUPAC Name | 6-methoxynaphthalene-1-carboxylic acid | PubChem[1] |

| Synonyms | This compound | PubChem[1] |

| CAS Number | 36112-61-5 | ChemicalBook[2] |

| Molecular Formula | C₁₂H₁₀O₃ | PubChem[1] |

| Molecular Weight | 202.21 g/mol | PubChem[1] |

| Known Industrial Use | Preparation of trimethylbenzoyl chloride | ChemicalBook[2] |

Potential Research Area: Oncology

While direct studies on the anticancer effects of this compound are not yet available, research on derivatives of its structural isomer, 6-methoxynaphthalene-2-propanoic acid (a member of the NSAID family), has shown promising results. These studies suggest that the 6-methoxynaphthalene scaffold could be a valuable starting point for the development of novel anticancer agents.

A key area for investigation is the potential for this compound and its derivatives to act as inhibitors of aldo-keto reductase family 1 member C3 (AKR1C3). Some NSAIDs have been identified as potent inhibitors of AKR1C3, an enzyme implicated in the progression of various cancers, including colon cancer.[3]

Proposed Research Workflow:

Experimental Protocol: Cell Viability Assay (MTT Assay)

-

Cell Seeding: Plate human colon cancer cells (e.g., HCT-116) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with varying concentrations of this compound or its derivatives for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.

Potential Research Area: Anti-inflammatory and Immunomodulatory Effects

The structural similarity of this compound to known anti-inflammatory agents, such as naproxen, suggests its potential as an anti-inflammatory agent.[4] Furthermore, a synthetic aurone derivative containing a naphthalen-1-yl moiety, (Z)-6-methoxy-2-(naphthalen-1-ylmethylene) benzofuran-3(2H)-one (AU-23), has demonstrated potent anti-inflammatory effects by downregulating the expression of pro-inflammatory cytokines.[5]

This suggests that this compound could modulate key inflammatory signaling pathways, such as the Toll-like receptor 4 (TLR4) and nuclear factor-kappa B (NF-κB) pathways.

Potential Signaling Pathway Involvement:

Experimental Protocol: Quantification of Nitric Oxide (NO) Production

-

Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate.

-

Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

-

Griess Reagent: Collect the cell supernatant and mix with an equal volume of Griess reagent.

-

Incubation: Incubate the mixture at room temperature for 10 minutes.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Determine the nitrite concentration from a standard curve of sodium nitrite.

Potential Research Area: Antimicrobial Activity

Naphthoquinone derivatives and other naphthalene-containing compounds have been reported to possess antimicrobial properties.[6] The aforementioned aurone derivative, AU-23, exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[5] This provides a strong rationale for investigating the antimicrobial potential of this compound.

Quantitative Data on a Structurally Related Compound (AU-23):

| Bacterial Strain | Inhibition Zone (mm) at 30 µ g/disc | Reference |

| MRSA ATCC 43300 | 18.33 ± 0.4 | [5] |

| MSSA ATCC 25923 | 14.67 ± 0.6 | [5] |

| MRSA ATCC 33591 | 13.50 ± 0.3 | [5] |

| P. aeruginosa ATCC 9027 | 12.33 ± 0.4 | [5] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

-

Bacterial Culture: Prepare a standardized inoculum of the test bacteria (e.g., S. aureus, E. coli).

-

Serial Dilution: Perform a two-fold serial dilution of this compound in a 96-well microtiter plate containing broth medium.

-

Inoculation: Inoculate each well with the bacterial suspension.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Visual Inspection: Determine the MIC as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Future Directions and Conclusion

The research avenues outlined in this guide provide a solid foundation for the systematic exploration of this compound's therapeutic potential. While direct biological data remains scarce, the activities of structurally related compounds strongly suggest that this molecule warrants further investigation. Future research should focus on the synthesis of a focused library of derivatives to establish structure-activity relationships. In-depth mechanistic studies will be crucial to identify specific molecular targets and signaling pathways. This technical guide serves as a call to action for the scientific community to unlock the full potential of this promising, yet understudied, chemical entity.

References

- 1. mdpi.com [mdpi.com]

- 2. This compound | 36112-61-5 [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. Anti-inflammatory and analgetic properties of d-2-(6'-methoxy-2'-naphthyl)-propionic acid (naproxen) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ijper.org [ijper.org]

- 6. Antimicrobial Activities of the Henna Extract and Some Synthetic Naphthoquinones Derivatives [pubs.sciepub.com]

An In-depth Technical Guide to the Isomers of Methoxynaphthoic Acid for Researchers, Scientists, and Drug Development Professionals